

# Spectroscopic and Chromatographic Profile of N-Boc-4-bromopiperidine: A Technical Guide

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## Compound of Interest

Compound Name: **N-Boc-4-bromopiperidine**

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This technical guide provides a comprehensive overview of the spectroscopic and chromatographic data for **N-Boc-4-bromopiperidine**, a key building block in modern organic synthesis and medicinal chemistry.[1][2] The document details nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS) data, along with the experimental protocols for their acquisition.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of **N-Boc-4-bromopiperidine**.

### <sup>1</sup>H NMR Data

The <sup>1</sup>H NMR spectrum provides information on the proton environment within the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
4.34	tt, $J = 7.69, 3.81$ Hz	1H	CH-Br
3.68	ddd, $J = 13.55, 6.85,$ 3.65 Hz	2H	CH <sub>2</sub> -N (axial)
3.31	ddd, $J = 13.67, 7.73,$ 3.73 Hz	2H	CH <sub>2</sub> -N (equatorial)
2.00-2.16	m	2H	CH <sub>2</sub>
1.79-2.00	m	2H	CH <sub>2</sub>
1.46	s	9H	C(CH <sub>3</sub> ) <sub>3</sub>

Data obtained from <sup>1</sup>H NMR (250 MHz, chloroform-d)[3][4]

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum reveals the carbon framework of the molecule. While specific literature data is not readily available, a representative spectrum can be predicted.

Chemical Shift ( $\delta$ ) ppm	Assignment
154.5	C=O (Boc)
79.5	C(CH <sub>3</sub> ) <sub>3</sub>
52.0	CH-Br
45.0	CH <sub>2</sub> -N
35.0	CH <sub>2</sub>
28.4	C(CH <sub>3</sub> ) <sub>3</sub>

## Experimental Protocol: NMR Spectroscopy

Sample Preparation: A sample of **N-Boc-4-bromopiperidine** (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, 0.5-0.7 mL) in a 5 mm NMR tube.

Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

Instrumentation: A standard NMR spectrometer (e.g., Bruker, JEOL) with a proton frequency of 250 MHz or higher is used.

Acquisition Parameters:

- $^1\text{H}$  NMR: A standard pulse sequence is used. Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR: A proton-decoupled pulse sequence is typically used. A larger number of scans is generally required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

## Chromatographic Analysis

Chromatographic techniques are vital for assessing the purity and identity of **N-Boc-4-bromopiperidine**.

## High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for determining the purity of **N-Boc-4-bromopiperidine**, with suppliers often quoting purities of 99% or higher.[3]

Parameter	Value
Retention Time	Compound-specific
Purity	$\geq 97\%$

## Experimental Protocol: HPLC

A reverse-phase HPLC method is suitable for the analysis of **N-Boc-4-bromopiperidine**.

Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu\text{m}$ ), and an autosampler.

Chromatographic Conditions:

- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility).
- Flow Rate: 1.0 mL/min.
- Column Temperature: Ambient.
- Detection: UV at 210 nm.
- Injection Volume: 10  $\mu$ L.

## Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing both retention time and mass-to-charge ratio information.

Parameter	Value
Retention Time	Compound-specific
$[M+H]^+$ (m/z)	264.06, 266.06
$[M+Na]^+$ (m/z)	286.04, 288.04

The presence of two major ions with a difference of 2 m/z units is characteristic of a monobrominated compound due to the natural isotopic abundance of  $^{79}\text{Br}$  and  $^{81}\text{Br}$ .

## Experimental Protocol: LC-MS

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Quadrupole) with an electrospray ionization (ESI) source.

LC Conditions:

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8  $\mu$ m).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A suitable gradient from low to high percentage of mobile phase B.
- Flow Rate: 0.4 mL/min.

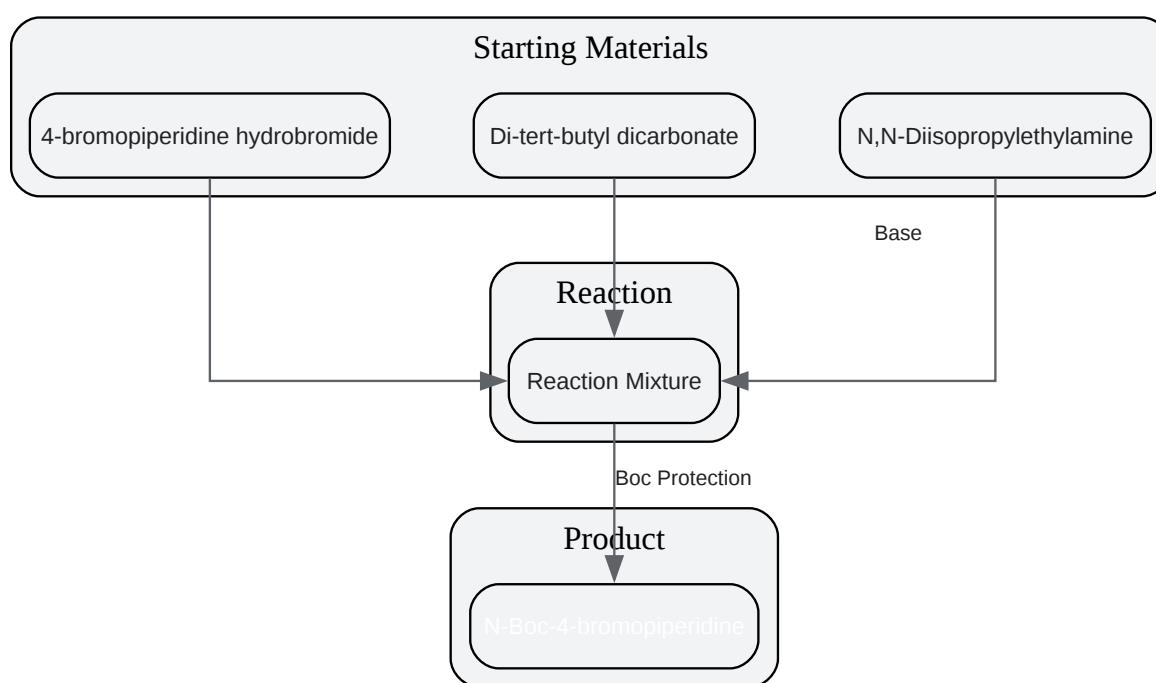
MS Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Range: m/z 100-500.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.

## Visualizations

### Synthesis of N-Boc-4-bromopiperidine

**N-Boc-4-bromopiperidine** is typically synthesized from 4-bromopiperidine hydrobromide.[3][4]

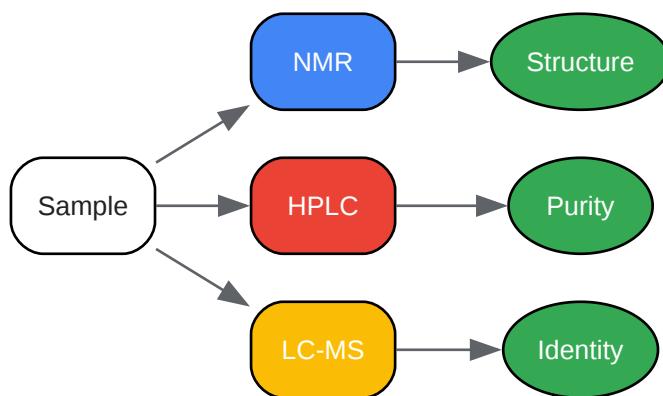


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Caption: Synthesis of **N-Boc-4-bromopiperidine**.

## Analytical Workflow

The following diagram illustrates a typical analytical workflow for the characterization of **N-Boc-4-bromopiperidine**.

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Caption: Analytical workflow for **N-Boc-4-bromopiperidine**.

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